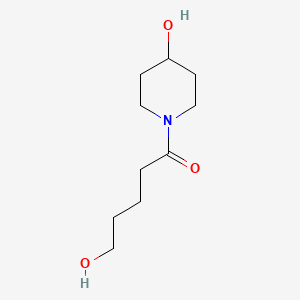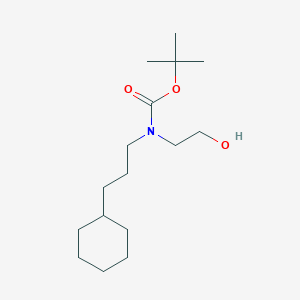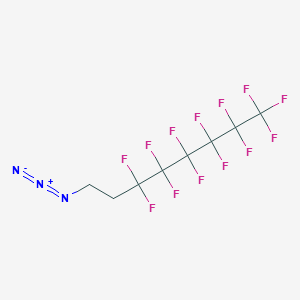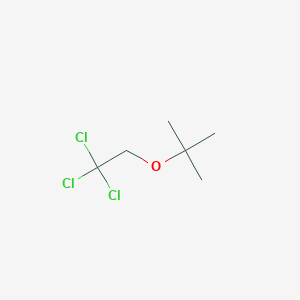
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione is a fluorinated derivative of diazinane, a nitrogen-containing heterocycle. This compound is characterized by the presence of fluorine and isotopic labels, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione typically involves the fluorination of a diazinane precursor. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced reactors and safety protocols to handle the reactive fluorine species. The production process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated diazinane derivatives, while substitution reactions can produce a variety of substituted diazinane compounds .
Applications De Recherche Scientifique
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of fluorinated drugs.
Industry: Applied in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The isotopic labels facilitate the tracking and analysis of the compound in complex biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
5-Fluoro-1,3-dimethyluracil: A fluorinated uracil derivative with antineoplastic properties.
Uniqueness
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione is unique due to its combination of fluorine and isotopic labels, which provide enhanced stability and traceability in scientific research. This makes it a valuable tool for studying complex biological and chemical systems .
Propriétés
Formule moléculaire |
C4H5FN2O2 |
|---|---|
Poids moléculaire |
138.051 g/mol |
Nom IUPAC |
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |
Clé InChI |
RAIRJKWTBBDDAR-ZFJHNFROSA-N |
SMILES isomérique |
[13CH2]1[13CH]([13C](=O)[15NH][13C](=O)[15NH]1)F |
SMILES canonique |
C1C(C(=O)NC(=O)N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
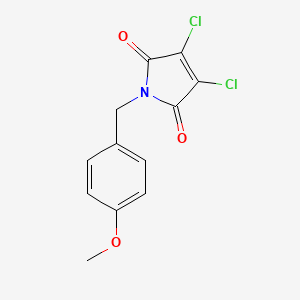

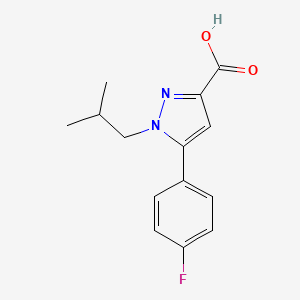

![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)


